molecular formula C13H14O B12614034 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one CAS No. 918299-17-9

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one

Cat. No.: B12614034
CAS No.: 918299-17-9
M. Wt: 186.25 g/mol
InChI Key: LQCQOFCGHLWETR-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one is a complex organic compound featuring a fused bicyclic structure that incorporates a ketone functional group. This molecular architecture makes it a valuable synthetic intermediate and building block in organic chemistry research, particularly for the construction of more complex polycyclic structures. Researchers utilize this ketone in the development of novel pharmaceutical compounds, where its rigid, bridged framework can be used to explore three-dimensional chemical space in drug discovery programs. Its structure is related to dihydroisoquinoline derivatives, which are established as key substrates in enantioselective synthesis, such as in Ru-catalyzed asymmetric transfer hydrogenation reactions to produce enantiopure tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry . The compound's reactivity is defined by the carbonyl group, which is amenable to various transformations including reduction, nucleophilic addition, and Grignard reactions, allowing for the introduction of diverse functional groups. Furthermore, its use extends to materials science, where it serves as a precursor for the synthesis of specialized ligands and functional organic materials. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918299-17-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

8-methyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one

InChI

InChI=1S/C13H14O/c1-13-7-6-9(8-12(13)14)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3

InChI Key

LQCQOFCGHLWETR-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1=O)C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like toluene or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

    Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogens or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one , also known as a member of the naphthalene derivatives, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the fields of organic chemistry, fragrance development, and medicinal chemistry.

Organic Synthesis

One of the primary applications of this compound is its use as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules. The compound can undergo a range of reactions including:

  • Reduction Reactions : It can be reduced to form alcohol derivatives, which are valuable in the synthesis of pharmaceuticals.
  • Alkylation : The presence of active hydrogen atoms allows for alkylation reactions that can introduce various substituents onto the naphthalene core.

Fragrance Industry

Due to its pleasant aroma profile, this compound is utilized as a fragrance component in perfumes and personal care products. Its ability to impart a floral or sweet scent makes it desirable for:

  • Perfume Formulation : It can be blended with other fragrance notes to create complex scents.
  • Cosmetic Products : Used in lotions and creams for its aromatic properties.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for medicinal purposes. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to be explored in material science applications. It can be used as:

  • Polymer Additives : Enhancing the properties of polymers through incorporation into polymer matrices.
  • Dyes and Pigments : The compound can be modified to create colorants for various materials.

Case Study 1: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers synthesized complex polycyclic compounds using this compound as a starting material. The study highlighted the efficiency of this compound in facilitating multi-step synthetic pathways leading to biologically active molecules.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of various naphthalene derivatives included testing this compound. The results demonstrated significant activity against several strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Fluorinated Derivatives

Compound: 5,6,7,8-Tetrafluoro-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

  • Molecular Formula : C11H6OF4
  • Molecular Weight : 230.16 g/mol
  • Key Features: Fluorine substituents enhance electronegativity and metabolic stability.

Methoxy-Substituted Derivatives

Compound: 3,4-Dihydro-5,8-dimethoxy-1,4-ethanonaphthalen-2(1H)-one

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.28 g/mol
  • No explicit bioactivity data are available .

Structural Isomers and Heterocyclic Analogs

3-Methyltetral-1-one (3-Methyl-3,4-dihydronaphthalen-1(2H)-one)

  • Molecular Formula : C11H12O
  • Molecular Weight : 160.21 g/mol
  • Key Features : A positional isomer with a methyl group at C3 instead of C1. This compound is a precursor to antiviral and antitumor agents (e.g., 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one) .

Naphthyridinone Derivatives

Compound : 7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one

  • Molecular Formula : C8H7BrN2O
  • Molecular Weight : 227.06 g/mol
  • Key Features : Incorporation of nitrogen atoms alters electronic properties and hydrogen-bonding capacity. Used in medicinal chemistry but lacks reported bioactivity data .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Bioactivity (IC50 or Application)
1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one C13H14O 186.25 1-Methyl, ethano bridge Na+, K+-ATPase inhibition (~10<sup>−4</sup> M)
5,6,7,8-Tetrafluoro-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one C11H6OF4 230.16 Tetrafluoro, methano bridge No data
3,4-Dihydro-5,8-dimethoxy-1,4-ethanonaphthalen-2(1H)-one C14H16O3 232.28 5,8-Dimethoxy, ethano bridge No data
3-Methyltetral-1-one C11H12O 160.21 3-Methyl, no bridge Intermediate for antitumor agents
7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one C8H7BrN2O 227.06 Bromo, nitrogen heterocycle Synthetic intermediate

Key Research Findings and Implications

Substituent Effects : Fluorination (e.g., tetrafluoro derivatives) increases molecular weight and stability but may reduce bioavailability due to heightened hydrophobicity . Methoxy groups enhance lipophilicity, favoring membrane interaction but requiring optimization to avoid excessive hydrophobicity .

Bridge vs.

Heterocyclic Modifications: Nitrogen-containing analogs (e.g., naphthyridinones) introduce hydrogen-bonding sites, which could enhance interactions with biological targets but require further pharmacological validation .

Biological Activity

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one, also known by its CAS number 918299-17-9, is a compound belonging to the naphthalene family. This compound has garnered attention due to its potential biological activities, including antioxidant properties and effects on various biological pathways. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C13H14OC_{13}H_{14}O with a molecular weight of 198.25 g/mol. It is characterized by a high gastrointestinal absorption rate and permeability across the blood-brain barrier (BBB) .

PropertyValue
Molecular FormulaC13H14O
Molecular Weight198.25 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
GI AbsorptionHigh
BBB PermeantYes

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated significant scavenging activity against free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential utility in preventing oxidative stress-related damage .

Enzyme Inhibition

The compound has been evaluated for its effects on various enzymes:

  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest it may inhibit COX enzymes involved in inflammation pathways.
  • Lipoxygenase Activity : It has shown potential in modulating lipoxygenase pathways, which are crucial in inflammatory responses.

Neuroprotective Effects

Given its ability to cross the BBB, there is growing interest in the neuroprotective effects of this compound. Research indicates that it may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Study 1: Antioxidant Efficacy

A study conducted on various naphthalene derivatives, including this compound, assessed their antioxidant capabilities using DPPH assays. The results indicated a notable reduction in DPPH radicals, with IC50 values suggesting strong antioxidant activity comparable to established antioxidants .

Study 2: Neuroprotective Mechanisms

In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests that the compound may protect neurons from oxidative damage through its antioxidant properties .

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